molecular formula C7H14O3S B14010175 Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate CAS No. 77475-66-2

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate

Cat. No.: B14010175
CAS No.: 77475-66-2
M. Wt: 178.25 g/mol
InChI Key: GIXSELUYNIOQCQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate is an organic compound with the molecular formula C7H14O3S. It is an ester that features a sulfanyl group attached to a propanoate backbone. This compound is of interest due to its unique chemical structure, which combines ester and sulfanyl functionalities, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate can be synthesized through the esterification of 3-[(2-hydroxyethyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor with a catalyst bed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-[(2-hydroxyethyl)sulfanyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity or acting as a ligand in coordination chemistry. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propanoate: Lacks the sulfanyl group, making it less versatile in certain reactions.

    3-[(2-hydroxyethyl)sulfanyl]propanoic acid: The acid form of the compound, which has different reactivity and applications.

    Ethyl 3-mercaptopropanoate: Similar structure but with a mercapto group instead of a hydroxyl group.

Uniqueness

Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate is unique due to the presence of both hydroxyl and sulfanyl groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

77475-66-2

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

ethyl 3-(2-hydroxyethylsulfanyl)propanoate

InChI

InChI=1S/C7H14O3S/c1-2-10-7(9)3-5-11-6-4-8/h8H,2-6H2,1H3

InChI Key

GIXSELUYNIOQCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSCCO

Origin of Product

United States

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